molecular formula C14H17FN2O2S B2476779 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 952860-42-3

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2476779
CAS RN: 952860-42-3
M. Wt: 296.36
InChI Key: JOBJELKCHGDUQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as elemental analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of functional groups.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the presence of the thioacetyl and piperazinone groups. For example, the sulfur atom in the thioacetyl group might be susceptible to oxidation, while the piperazinone group could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the piperazinone group could contribute to its acidity .

Scientific Research Applications

  • Antimycobacterial and Anticonvulsant Activities : Compounds similar to 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one have been tested for antimycobacterial and anticonvulsant activities. Derivatives of this compound showed activity against specific microbial strains and demonstrated anticonvulsant activity in seizure models (Gülerman et al., 1997).

  • Anticonvulsant Agent Synthesis and Docking Study : In a study focusing on the synthesis of S-acetamide derivatives as possible anticonvulsants, compounds structurally related to 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one were synthesized and analyzed for their anticonvulsant properties, showing moderate activity (Severina et al., 2020).

  • Biodistribution Studies for Anti-Chagas Agent : A study investigated amide-containing thiazoles, which structurally resemble the compound , as potential drugs for treating Chagas disease. The research focused on in vivo biodistribution, demonstrating the compounds' potential for future treatment strategies (Rodríguez et al., 2017).

  • Powder Diffraction Data of Potential Pesticides : Research included N-derivatives of related compounds that were characterized by X-ray powder diffraction. These compounds have potential as pesticides (Olszewska et al., 2011).

  • Synthesis and Structure of Fluorophenyl Thiophenes : The synthesis and crystal structure of compounds related to 4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one were reported, highlighting their significance in material science and pharmaceuticals (Nagaraju et al., 2018).

  • Antituberculosis and Antimicrobial Agents : A series of compounds including 1-[2-(4-ethoxycarbonylpiperazine-1-yl)acetyl]-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their antituberculosis and antimicrobial activities. These compounds are structurally related and showed promising inhibition potency (Rani et al., 2011).

  • Anticancer Agents Synthesis : Research into Benzothiazole (BT) derivatives, which are structurally similar to the compound , revealed their potential as anticancer agents. New derivatives were synthesized and evaluated for their anticancer activity, showing significant results against various cancer cell lines (Osmaniye et al., 2018).

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, reactivity, and biological activity. This could include the development of more efficient synthesis methods, the use of computational methods to predict its properties, and in vitro and in vivo testing to evaluate its potential as a therapeutic agent .

properties

IUPAC Name

4-[2-(4-fluorophenyl)sulfanylacetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBJELKCHGDUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CSC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((4-Fluorophenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one

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